3-(2-Ethoxyethoxy)propanenitrile
Description
Properties
CAS No. |
35633-51-3 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-(2-ethoxyethoxy)propanenitrile |
InChI |
InChI=1S/C7H13NO2/c1-2-9-6-7-10-5-3-4-8/h2-3,5-7H2,1H3 |
InChI Key |
OKZGPYSFZAVQFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCC#N |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
3-(2-Ethoxyethoxy)propanenitrile serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical reactions, making it valuable in the development of other compounds. For instance, it can undergo cyanoethylation reactions to form more complex molecules. This characteristic is particularly useful in pharmaceutical chemistry where it can be transformed into bioactive compounds.
Key Reactions:
- Cyanoethylation: The compound can react with other substrates to introduce cyano groups, which are pivotal in synthesizing pharmaceuticals and agrochemicals .
- Formation of Hydroxylamines: It can be converted into 3-(2-ethoxyethoxy)-N'-hydroxypropanimidamide, showcasing its potential in synthesizing nitrogen-containing compounds that are significant in medicinal chemistry .
Industrial Applications
The compound's properties make it suitable for various industrial applications, particularly as a solvent and reagent in chemical processes.
Solvent Properties:
- This compound is utilized as a solvent for dyes, paints, and inks due to its ability to dissolve a wide range of organic materials. This makes it an essential component in industries such as textiles and coatings .
- Its effectiveness as a solvent extends to personal care products, where it aids in the formulation of creams and lotions, enhancing the delivery of active ingredients through skin penetration .
Case Studies and Research Findings
Several studies have documented the applications of this compound in various contexts:
-
Pharmaceutical Development:
- A study demonstrated the use of this compound as an intermediate in synthesizing novel therapeutic agents. The compound's ability to participate in nucleophilic substitution reactions was highlighted, leading to the development of compounds with anti-inflammatory properties.
-
Material Science:
- Research indicated that incorporating this compound into polymer matrices improved the mechanical properties of the resulting materials. This application is particularly relevant for creating durable coatings and adhesives that require enhanced performance characteristics.
-
Environmental Impact Studies:
- Investigations into the environmental fate of this compound revealed that while it is biodegradable, its persistence in certain conditions necessitates careful management during industrial use to mitigate potential ecological risks.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(2-Ethoxyethoxy)propanenitrile with structurally related nitriles, highlighting differences in substituents, properties, and applications:
Key Research Findings
Reactivity :
- Compounds with electron-withdrawing groups (e.g., sulfonyl in ) exhibit enhanced nitrile reactivity toward nucleophiles. The acrylonitrile derivative () undergoes rapid addition reactions due to its conjugated double bond .
- The hydroxyl group in 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile facilitates esterification and hydrogen bonding, increasing solubility in aqueous systems .
- Synthesis: 3-(3-Hexenyloxy)propanenitrile is synthesized via cyanethylation of cis-3-hexen-1-ol, whereas the target compound likely uses ethoxyethanol as the starting alcohol .
Thermal Stability :
Applications :
- Sulfonyl-containing analogs () are used in dyes and reactive intermediates, while ethoxyethoxy derivatives are preferred for solvent applications due to balanced polarity .
Preparation Methods
Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone method for preparing ethers, involving the reaction of an alkoxide ion with an alkyl halide. For 3-(2-Ethoxyethoxy)propanenitrile, this approach typically employs 3-chloropropanenitrile and 2-ethoxyethanol under basic conditions.
Procedure :
-
Alkoxide Formation : 2-Ethoxyethanol is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C.
-
Etherification : 3-Chloropropanenitrile is added dropwise, and the mixture is refluxed at 60°C for 12 hours.
-
Workup : The reaction is quenched with ice-water, extracted with dichloromethane (DCM), and dried over anhydrous sodium sulfate.
Optimization :
Challenges :
-
Moisture sensitivity necessitates strict anhydrous conditions.
-
Competing elimination reactions may reduce yields at elevated temperatures.
Halogen Exchange Reactions
Alternative routes utilize bromide or iodide intermediates for enhanced reactivity. For example, 3-bromopropanenitrile reacts with 2-ethoxyethanol in the presence of pyridine as an acid scavenger.
Example Protocol :
-
3-Bromopropanenitrile (1.2 equiv), 2-ethoxyethanol (1.0 equiv), and pyridine (2.5 equiv) are stirred in DCM at −15°C.
-
After 2 hours, the mixture is washed with 4N HCl and saturated NaHCO₃, yielding 69.5% product after recrystallization.
Advantages :
-
Lower reaction temperatures minimize side reactions.
Cyanoethylation Strategies
Base-Catalyzed Cyanoethylation
Cyanoethylation involves the addition of acrylonitrile to alcohols under basic conditions. For this compound, 2-ethoxyethanol reacts with acrylonitrile using NaOH as a catalyst.
Procedure :
-
2-Ethoxyethanol and acrylonitrile (1:1.5 molar ratio) are mixed in water with 10% NaOH at 50°C for 6 hours.
-
The crude product is extracted with ethyl acetate and distilled under reduced pressure.
Yield : 65–70%, with purity >95% by GC-MS.
Limitations :
-
Over-alkylation may occur with excess acrylonitrile.
-
Aqueous conditions complicate nitrile stability.
Phase-Transfer Catalysis (PTC)
PTC enhances cyanoethylation efficiency by shuttling reactants between aqueous and organic phases. Tetrabutylammonium bromide (TBAB) is commonly employed.
Optimized Conditions :
-
2-Ethoxyethanol, acrylonitrile (1:2), TBAB (5 mol%), and 50% NaOH at 70°C for 4 hours.
Catalytic and Green Chemistry Approaches
Solvent-Free Synthesis
Microwave-assisted synthesis under solvent-free conditions reduces environmental impact.
Protocol :
-
2-Ethoxyethanol, 3-chloropropanenitrile (1:1.1), and K₂CO₃ are irradiated at 100°C for 20 minutes.
Benefits :
-
Shorter reaction times.
-
Eliminates solvent waste.
Biocatalytic Methods
Emerging approaches use lipases (e.g., Candida antarctica) to catalyze etherification in non-aqueous media.
Example :
-
2-Ethoxyethanol and 3-hydroxypropanenitrile are reacted in tert-butanol with immobilized lipase B at 40°C.
-
Conversion reaches 60% after 48 hours, offering a sustainable but slower alternative.
Purification and Analytical Characterization
Recrystallization
Crude product is purified using mixed solvents (e.g., isopropyl ether:ethyl acetate = 12:1), achieving >99% purity.
Steps :
-
Dissolve crude solid in minimal hot solvent.
-
Cool to −20°C for crystallization.
-
Filter and dry under vacuum.
Chromatographic Techniques
Silica gel column chromatography (petroleum ether/ethyl acetate = 3:1) resolves minor impurities, yielding pharmaceutical-grade material.
Spectroscopic Analysis
-
IR : Peaks at 2245 cm⁻¹ (C≡N stretch), 1120 cm⁻¹ (C-O-C ether).
-
¹H NMR (CDCl₃) : δ 1.21 (t, 3H, -OCH₂CH₃), 3.55–3.70 (m, 6H, -OCH₂CH₂O-), 2.45 (t, 2H, -CH₂CN).
Industrial-Scale Production Considerations
Q & A
Q. What are the standard synthetic methodologies for preparing 3-(2-Ethoxyethoxy)propanenitrile in high purity?
Methodological Answer: The compound is typically synthesized via cyanoethylation , where an alcohol with the ethoxyethoxy group reacts with acrylonitrile. For example, analogous methods involve reacting cis-3-hexen-1-ol with acrylonitrile to form 3-(3-hexenyloxy)propanenitrile . Key parameters include:
- Catalyst: Alkali metal hydroxides (e.g., NaOH) or phase-transfer catalysts.
- Temperature: 40–80°C to balance reaction rate and side-product formation.
- Solvent: Polar aprotic solvents (e.g., DMF) or solvent-free conditions. Post-synthesis, distillation under reduced pressure (e.g., 0.1–1 mmHg) is recommended to isolate the product .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks for ethoxyethoxy protons (δ 3.5–4.0 ppm) and nitrile-adjacent methylene groups (δ 2.5–3.0 ppm).
- ¹³C NMR: Nitrile carbon at ~120 ppm and ether oxygen-linked carbons at 60–70 ppm.
Q. What are the critical parameters to monitor during purification to ensure optimal yield and purity?
Methodological Answer:
- Distillation: Use fractional distillation with precise temperature control (e.g., 100–120°C at reduced pressure) to separate unreacted acrylonitrile and oligomers.
- Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 1:4 ratio) to remove polar impurities.
- Crystallization: Not typically applicable due to liquid state; alternative methods include molecular sieves for moisture removal .
Advanced Research Questions
Q. How does the ethoxyethoxy group influence the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer: The ethoxyethoxy chain enhances solubility in polar solvents (e.g., DMSO, THF) and stabilizes intermediates via hydrogen bonding. For example, in Michael addition reactions :
- The nitrile group acts as an electron-withdrawing group, activating the β-carbon for nucleophilic attack.
- The ether oxygen can coordinate to metal catalysts (e.g., Cu(I)), improving regioselectivity in asymmetric syntheses. Experimental optimization should include solvent polarity screening and catalyst selection (e.g., chiral ligands for enantioselectivity) .
Q. What strategies resolve contradictions in reported solubility data across solvent systems?
Methodological Answer: Contradictions often arise from moisture content or temperature variations. To standardize measurements:
- Use Karl Fischer titration to quantify water content in solvents.
- Perform solubility tests at controlled temperatures (e.g., 25°C ± 0.1°C) using UV-Vis spectroscopy (λmax ~210 nm for nitrile absorption).
- Compare results with computational solubility parameters (Hansen solubility parameters) to identify outliers .
Q. How can this compound act as a ligand in coordination chemistry?
Methodological Answer: The nitrile group can coordinate to transition metals (e.g., Pd, Pt) in a monodentate fashion, while the ether oxygens may participate in weak interactions. Applications include:
- Catalyst Design: As a ligand in Pd-catalyzed cross-coupling reactions. Optimize metal-to-ligand ratios (e.g., 1:2) to prevent precipitation.
- Supramolecular Chemistry: Use its flexible chain to form coordination polymers with lanthanides (e.g., Eu³⁺), characterized by single-crystal X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
